molecular formula C15H20O B1252230 Mutisianthol CAS No. 70855-59-3

Mutisianthol

Cat. No. B1252230
CAS RN: 70855-59-3
M. Wt: 216.32 g/mol
InChI Key: SVNPNOPENVFTBB-ZYHUDNBSSA-N
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Description

Mutisianthol is a sesquiterpene compound found in Mutisia homoeantha . It was first isolated by Bohlmann et al. in 1979 . The IUPAC name for Mutisianthol is (1S,3R)-3,6-Dimethyl-1-(2-methylprop-1-en-1-yl)-2,3-dihydro-1H-inden-5-ol .


Synthesis Analysis

The first synthesis of the natural product (+)-mutisianthol was accomplished in 11 steps and in 21% overall yield from 2-methylanisole . The synthesis of its enantiomer was also performed in a similar overall yield . A new synthetic route has been developed for the synthesis of a substituted indane derivative using Lewis acid catalyzed modified Nazarov type cyclization, which was further applied in the total synthesis of mutisianthol and epi-mutisianthol in a nine-step longest linear sequence .


Molecular Structure Analysis

Mutisianthol has a molecular formula of C15H20O . Its average mass is 216.319 Da and its monoisotopic mass is 216.151413 Da . The structure of Mutisianthol has been elucidated using calculated NMR .


Chemical Reactions Analysis

The synthesis of Mutisianthol involves several chemical reactions. For instance, the benzylic oxidation of the tetralins (+)- and (−)-11 using CrO3 in AcOH/propionic acid was used in the synthesis of racemic mutisianthol . The preparation of 4-acetoxy-1-tetralone has been performed through a benzylic oxidation using KMnO4 .


Physical And Chemical Properties Analysis

Mutisianthol is a colorless oil . Its chemical formula is C15H20O and it has a molar mass of 216.324 g·mol−1 .

Scientific Research Applications

Synthesis and Configuration

  • Synthesis of Mutisianthol : The first total synthesis of (+)-mutisianthol, a natural sesquiterpene, was achieved in 11 steps from 2-methylanisole, yielding a 21% overall product. Its enantiomer was synthesized similarly. Key steps included asymmetric hydrogenation using chiral iridium catalysts and ring contraction. The synthesized compounds showed moderate antitumor activity against human tumor cell lines SF-295, HCT-8, and MDA-MB-435 (Bianco et al., 2009).
  • Diastereoselective Total Synthesis : Another study achieved the total synthesis of mutisianthol in 12 steps, starting from 2-methylanisole. The synthesis focused on creating the trans-1,3-disubstituted indan intermediate through a diastereoselective thallium(III) mediated ring contraction (Ferraz et al., 2003).

Structural Amendment and Synthesis Techniques

  • Structural Amendment of Mutisianthol : A study revealed a discrepancy in the structure of mutisianthol compared to the natural terpene, suggesting the natural terpene is a trans isomer rather than a cis isomer. This led to a revised synthesis approach for mutisianthol (Ho et al., 1997).
  • Intramolecular Oxidative Heck Cyclization Approach : A synthesis method for (±) mutisianthol and its epimer was developed, involving 4-pentenal derivative for palladium-catalyzed intramolecular 5-endo-trig Heck cyclization. Other key steps included Wittig olefination and [3,3] sigmatropic rearrangement (Bhorkade et al., 2016).
  • Lewis Acid Catalyzed Cyclization for Synthesis : A new synthetic route using Lewis acid catalyzed modified Nazarov type cyclization was developed for synthesizing a substituted indane derivative, which was further applied in the synthesis of mutisianthol and epi-mutisianthol (Dethe et al., 2015).

Advanced Analytical Techniques in Mutisianthol Research

  • Calculated NMR for Structural Elucidation : Theoretical methods, including conformational search using molecular mechanics, DFT structure optimization, and ab initio calculation of magnetic properties, were used for the correct structure assignments of mutisianthol (Silva & Neto, 2005).

properties

IUPAC Name

(1S,3R)-3,6-dimethyl-1-(2-methylprop-1-enyl)-2,3-dihydro-1H-inden-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O/c1-9(2)5-12-6-10(3)13-8-15(16)11(4)7-14(12)13/h5,7-8,10,12,16H,6H2,1-4H3/t10-,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVNPNOPENVFTBB-ZYHUDNBSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C2=C1C=C(C(=C2)C)O)C=C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@H](C2=C1C=C(C(=C2)C)O)C=C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20479072
Record name Mutisianthol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20479072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Mutisianthol

CAS RN

70855-59-3
Record name (1S,3R)-2,3-Dihydro-3,6-dimethyl-1-(2-methyl-1-propen-1-yl)-1H-inden-5-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=70855-59-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Mutisianthol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070855593
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mutisianthol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20479072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Mutisianthol
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F69DJ259PV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
136
Citations
GG Bianco, HMC Ferraz, AM Costa… - The Journal of …, 2009 - ACS Publications
… The strategy for the asymmetric synthesis of mutisianthol was … The retrosynthesis shown is for (1S,3R)-mutisianthol, which was … Finally, we found that that mutisianthol has a moderate …
Number of citations: 94 pubs.acs.org
TL Ho, KY Lee, CK Chen - The Journal of Organic Chemistry, 1997 - ACS Publications
… mutisianthol, although our compound is the O-acetyl derivative of structure 1c. Since the overall NMR spectral features of mutisianthol … with that reported for mutisianthol and jungianol. …
Number of citations: 43 pubs.acs.org
SB Bhorkade - 2015 - lib.unipune.ac.in
Phloroglucinol derivatives are the most important class of secondary metabolites with attractive chemical structures and interesting biological activities. These phloroglucinol derivatives …
Number of citations: 2 lib.unipune.ac.in
HMC Ferraz, AM Aguilar, LF Silva Jr - Tetrahedron, 2003 - Elsevier
… 23 gave mutisianthol (3) in good yield, as white needles. The spectroscopic data of 3 agree with those reported earlier.5., 6. In conclusion, a new total synthesis of mutisianthol was …
Number of citations: 41 www.sciencedirect.com
DH Dethe, R Boda, GM Murhade - Organic Chemistry Frontiers, 2015 - pubs.rsc.org
… of mutisianthol 1 using modified Nazarov type cyclization. It was envisaged that mutisianthol … Separation of mutisianthol 1 and epi-mutisianthol 30 was done by careful silica gel column …
Number of citations: 21 pubs.rsc.org
GVJ da Silva, ÁC Neto - Tetrahedron, 2005 - Elsevier
Theoretical methods were used for the correct structure assignments of the natural products jungianol and mutisianthol. A three stage protocol for the calculation was used: a …
Number of citations: 34 www.sciencedirect.com
SB Bhorkade, KB Gavhane, VS Shinde - Tetrahedron, 2016 - Elsevier
… ring of mutisianthol (1). In the early of 1997, Ho and co-workers accomplished the first total synthesis of mutisianthol (1… to trans for two substituents on five membered ring of mutisianthol. …
Number of citations: 7 www.sciencedirect.com
TL Ho, CK Chen - Natural Product Letters, 1994 - Taylor & Francis
… mutisianthol, although our compound is the 0 -acetyl derivative of structure (1). Since the overall NMR spectral features of mutisianthol … to settle the question of the mutisianthol identity. …
Number of citations: 0 www.tandfonline.com
H Ferraz, AM Aguilar, LF Silva Junior - inis.iaea.org
Total synthesis of mutisianthol|INIS … Total synthesis of mutisianthol …
Number of citations: 0 inis.iaea.org
RS Sulake - 2009 - dspace.ncl.res.in
… in the five member rings of mutisianthol. This feature, suggesting a … In the present work, synthetic approaches to mutisianthol … In conclusion, the first total synthesis of (+)-mutisianthol has …
Number of citations: 0 dspace.ncl.res.in

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